molecular formula C18H12N4O3S2 B2606830 N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 898351-09-2

N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2606830
CAS No.: 898351-09-2
M. Wt: 396.44
InChI Key: WGMUWPZWJLPWHR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring dual N-substituents: a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety. The 5-nitro group on the thiophene ring introduces strong electron-withdrawing properties, which may enhance reactivity or binding affinity in biological systems. This compound belongs to a broader class of nitrothiophene carboxamides, which are explored for their antibacterial and photophysical applications due to their structural versatility and tunable electronic characteristics .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c23-17(15-8-9-16(26-15)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-14(13)27-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUWPZWJLPWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrated thiophene and pyridin-2-ylmethylamine. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzo[d]thiazole rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer and infectious diseases.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole and thiophene rings can intercalate with DNA or interact with proteins, while the nitro group can undergo bioreduction to form reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Key Observations:

Dual N-Substitution: The target compound’s pyridin-2-ylmethyl group introduces steric and electronic effects distinct from mono-substituted analogues (e.g., Cpd 12, 16). This may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Benzo[d]thiazole vs.

Nitro Group Positioning : The 5-nitro group on the thiophene ring is conserved across analogues, suggesting its critical role in electron-deficient character, which may facilitate charge-transfer interactions or redox activity .

Physicochemical Properties

  • Thermal Stability : Benzothiazole derivatives (e.g., 3l–3p) exhibit melting points between 106–181°C, suggesting that the target compound’s stability may fall within this range, contingent on crystallinity .

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Benzo[d]thiazole moiety : Known for its role in enhancing biological activity.
  • Nitro group : This functional group is often associated with increased reactivity and potential therapeutic effects.
  • Pyridin-2-ylmethyl group : This substitution may contribute to the compound's interaction with biological macromolecules.

The molecular formula for this compound is C18H12N4O4SC_{18}H_{12}N_{4}O_{4}S, with a molecular weight of 380.4 g/mol .

Anticancer Properties

Numerous studies have indicated that compounds containing thiazole and related structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro, particularly against human carcinoma cell lines .
  • Mechanism of Action : The presence of the nitro group may enhance the compound's ability to interact with DNA or other cellular targets, thereby increasing its therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives suggests that modifications to the molecular structure can significantly impact biological activity:

  • Thiazole Ring Modifications : Substituents on the thiazole ring can enhance anticancer activity, with specific groups being linked to increased potency .
  • Pyridine Substituents : Variations in the pyridine moiety also influence the compound's effectiveness, suggesting that careful design of substituents can optimize therapeutic outcomes .

Case Studies

  • In Vitro Studies : A study reported that derivatives of thiazole exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin when tested against A431 and Jurkat cell lines, indicating strong anticancer potential .
  • Mechanistic Insights : Molecular dynamics simulations have shown that certain thiazole derivatives interact with proteins primarily through hydrophobic contacts, which could be crucial for their anticancer activity .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(thiazol-2-yl)benzamideThiazole ringAnticancer, antibacterial
N-(4-methylthiazol-2-yl)carboxamideMethyl substitution on thiazoleAnticancer
This compoundNitro group on thiopheneAnticancer

This table illustrates how structural variations among similar compounds influence their biological activities, emphasizing the unique position of this compound in terms of potential anticancer effects.

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